molecular formula C7H4Br2N2S B1529741 2-Amino-5,7-dibromobenzothiazole CAS No. 1000289-40-6

2-Amino-5,7-dibromobenzothiazole

Cat. No. B1529741
CAS RN: 1000289-40-6
M. Wt: 308 g/mol
InChI Key: NBNMHIGTHJFJAH-UHFFFAOYSA-N
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Description

2-Amino-5,7-dibromobenzothiazole (ADB) is a heterocyclic compound with a molecular formula C7H4Br2N2S. It has a molecular weight of 308 g/mol .


Synthesis Analysis

The synthesis of 2-aminobenzothiazole derivatives has been a topic of interest due to their potent pharmacological activities . Various synthetic methodologies have been developed, including one-pot and multistep synthesis methods . One example of a green multicomponent synthesis involves the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole ring substituted with two bromine atoms and an amino group.


Chemical Reactions Analysis

2-Aminobenzothiazole serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .

Scientific Research Applications

Preclinical Evaluation of Antitumor Properties

Novel 2-(4-aminophenyl)benzothiazoles have shown potent antitumor properties both in vitro and in vivo. Modifications to improve metabolic stability, such as isosteric replacement and amino acid conjugation, have enhanced their pharmacological profiles. Specifically, amino acid prodrugs have demonstrated rapid conversion to active compounds in animal models, exhibiting significant antitumor activity against various carcinoma cell lines and xenograft tumors (Bradshaw et al., 2002).

Antiprion Activity of 2-Aminothiazoles

2-Aminothiazoles have emerged as a promising class of compounds with antiprion activity. Structure-activity relationship studies have led to the identification of compounds with enhanced potency and favorable pharmacokinetic profiles, achieving high brain concentrations in animal models, suggesting potential therapeutic applications for prion diseases (Gallardo-Godoy et al., 2011).

Development of Central Dopamine Agonists

The incorporation of the 2-aminothiazole moiety into dopamine agonist structures has yielded compounds with good oral availability and promising pharmacological profiles. These compounds, including thiazoloindans and thiazolobenzopyrans, have shown potential for treating neurological disorders such as Parkinson's disease (van Vliet et al., 2000).

Anticancer Potential of Aminothiazole Derivatives

Aminothiazole-paeonol derivatives have demonstrated significant anticancer activity, particularly against gastric and colorectal adenocarcinoma cell lines. Some compounds have shown superior potency compared to traditional chemotherapy agents, highlighting their potential as lead compounds for developing new anticancer therapies (Tsai et al., 2016).

Role of Aryl Hydrocarbon Receptor in Antitumor Activity

Studies have indicated that the aryl hydrocarbon receptor (AhR) signaling pathway plays a crucial role in mediating the cytotoxic effects of certain benzothiazole compounds. The presence of a functional AhR pathway has been associated with the induction of cell cycle arrest and DNA adduct formation in sensitive carcinoma cells (Trapani et al., 2003).

Mechanism of Action

While the specific mechanism of action for 2-Amino-5,7-dibromobenzothiazole is not mentioned in the search results, it’s worth noting that molecules with a benzothiazole moiety have a pronounced spectrum of biological activity .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles are anticipated to be related to green chemistry . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .

properties

IUPAC Name

5,7-dibromo-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2S/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNMHIGTHJFJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(S2)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20727984
Record name 5,7-Dibromo-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000289-40-6
Record name 5,7-Dibromo-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (3,5-dibromo-phenyl)-thiourea (35 g, 0.11 mol) in CHCl3 (600 mL) at −55-60° C. was added dropwise a solution of Br2 (40.40 g, 0.25 mol, in 100 ml of CHCl3) over a period of 1 h. The reaction mixture was stirred at −55-60° C. for 15 min followed by refluxing at 70-75° C. for 3 h. The reaction mixture was cooled to room temperature and filtered to get the crude residue that was washed with hexane and diethyl ether. The solid thus obtained was dissolved in H2O, basified with aqueous ammonia solution to pH 10-12 and stirred for 30 min. The solid thus obtained was filtered and washed with water to get the desired product (34.0 g, 98%).
Name
(3,5-dibromo-phenyl)-thiourea
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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